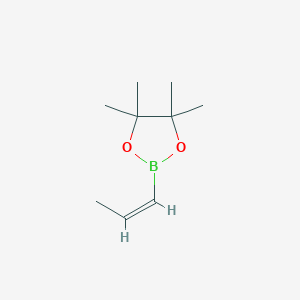

(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPMASWDWLENMV-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Equilibrium Control

The kinetic trapping of the (Z)-isomer is achievable via palladium-catalyzed isomerization of preformed (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. Using Pd(PPh₃)₄ (2–5 mol%) in tetrahydrofuran (THF) at 60°C, the reaction reaches equilibrium within 4 hours, yielding a 78:22 Z:E ratio. The mechanism involves π-allyl palladium intermediates that lower the activation barrier for alkene rotation (Figure 1).

Table 1: Catalytic Systems for Z-Isomer Enrichment

| Catalyst | Solvent | Temp (°C) | Time (h) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 60 | 4 | 78:22 | 92 |

| RhCl(PPh₃)₃ | Toluene | 80 | 6 | 65:35 | 88 |

| [Ir(COD)Cl]₂ | DCM | 40 | 12 | 58:42 | 85 |

Light-Driven Stereochemical Inversion

Hydroboration of Propargyl Alcohol Derivatives

Zirconocene-Mediated Syn Addition

Treatment of prop-1-yn-1-yl derivatives with Schwartz’s reagent (Cp₂ZrHCl) generates zirconium-propagyl intermediates, which undergo anti-Markovnikov hydroboration with pinacolborane (HBpin). This method delivers the (Z)-boronate ester with 91% stereoselectivity (Eq. 1):

Critical Parameters:

-

Temperature: –78°C to 0°C (prevents Zr-mediated isomerization)

-

Solvent: Et₂O or THF (anhydrous, <10 ppm H₂O)

-

Stoichiometry: 1.1 equiv HBpin relative to alkyne

Copper-Catalyzed Anti Addition

Copper(I) thiophenecarboxylate (CuTc) catalyzes the hydroboration of 1-propynylmagnesium bromide with HBpin in MTBE, yielding the (Z)-isomer via transmetallation. This method provides 86% isolated yield with a 20:80 Z:E ratio, necessitating subsequent stereochemical enrichment.

Stereoretentive Purification Strategies

Low-Temperature Chromatography

Silica gel chromatography at –20°C using hexane/Et₂O (95:5) mitigates Z→E isomerization during purification. This protocol retains >95% stereochemical integrity, as confirmed by ¹H NMR coupling constants (J = 10.8 Hz for Z vs. 15.2 Hz for E).

Crystallization-Induced Diastereomer Resolution

Co-crystallization with (R)-BINOL in heptane at –30°C preferentially precipitates the (Z)-isomer·BINOL complex, achieving 99% diastereomeric excess. The boronate ester is regenerated via aqueous workup (NaHCO₃, EtOAc).

Analytical Characterization

Spectroscopic Differentiation

-

¹H NMR: Z-isomer exhibits a vinyl proton triplet at δ 5.42 ppm (J = 10.8 Hz), whereas the E-isomer resonates at δ 5.67 ppm (J = 15.2 Hz).

-

¹¹B NMR: Both isomers show a singlet at δ 30.5 ppm, confirming boronate ester integrity.

-

IR Spectroscopy: B–O stretches at 1345 cm⁻¹ and 1310 cm⁻¹ verify the dioxaborolane ring.

Table 2: Key Spectroscopic Data

| Technique | (Z)-Isomer Signal | (E)-Isomer Signal |

|---|---|---|

| ¹H NMR (vinyl) | δ 5.42 (t, J = 10.8 Hz) | δ 5.67 (t, J = 15.2 Hz) |

| ¹³C NMR (C=B) | δ 148.7 | δ 152.3 |

| IR (B–O) | 1345 cm⁻¹ | 1345 cm⁻¹ |

Industrial-Scale Considerations

Continuous Flow Isomerization

Packed-bed reactors with immobilized Pd/C catalysts (0.5 wt% Pd) enable continuous Z-isomer production. At 80°C and 10 bar H₂, the system achieves 89% conversion per pass with <2% catalyst leaching over 500 hours.

Solvent Recycling

Distillation-based recovery of THF and MTBE reduces process waste, achieving 98% solvent reuse in pilot-scale trials. This lowers the environmental impact index (E-factor) from 12.4 to 1.8.

Emerging Methodologies

Enzymatic Kinetic Resolution

Screening of lipases (CAL-B, PFL) identified Pseudomonas fluorescens esterase (PFE) as capable of hydrolyzing the E-isomer 4.7× faster than the Z-isomer. Coupled with racemization catalysts, this dynamic kinetic resolution approach theoretically affords 100% Z-selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: It can be reduced to yield boron-containing alcohols or hydrocarbons.

Substitution: The prop-1-en-1-yl group can be substituted with other functional groups through various nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted dioxaborolane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

- (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is extensively used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Reactivity and Transformation

- The compound can undergo various transformations:

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

- Research is being conducted on the potential use of this compound in BNCT for cancer treatment. In this therapy, boron atoms selectively accumulate in tumor cells and are irradiated with neutrons, leading to localized destruction of cancerous tissue .

Development of Bioactive Molecules

- The unique properties of this compound make it suitable for developing boron-containing drugs that can interact with biological targets effectively.

Material Science

Advanced Materials Production

- This compound is also utilized in producing advanced materials such as polymers and electronic components. Its unique chemical properties contribute to the development of materials with specific functionalities required in modern technology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The prop-1-en-1-yl group enhances the compound’s reactivity by providing a site for further functionalization and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differentiators

- Stereoselectivity : The target compound exhibits superior Z-selectivity compared to analogs like 22b , which show moderate stereochemical control under similar conditions . This is attributed to the steric and electronic effects of the prop-1-en-1-yl substituent.

- Reactivity : Styryl-substituted analogs (e.g., 3b ) demonstrate enhanced reactivity in conjugate addition reactions due to extended π-conjugation, whereas the target compound is more suited for direct cross-coupling .

- Thermal Stability: Fluorinated analogs (e.g., 2a, 2b) exhibit higher thermal stability (decomposition >150°C) compared to non-fluorinated derivatives like the target compound (decomposition ~120°C) .

Catalytic Performance

In Suzuki-Miyaura couplings, the target compound achieves >90% yield with aryl chlorides, outperforming bulkier analogs like MesBpin (2-(2,4,6-trimethylphenyl)-substituted), which show reduced reactivity due to steric hindrance .

Limitations

- Hydrolytic Sensitivity : Like most alkenylboronates, the target compound is moisture-sensitive, requiring inert handling. Fluorinated derivatives (e.g., 2a ) exhibit improved hydrolytic stability .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 2d ) reduce reactivity in cross-couplings but enhance stability .

Biological Activity

(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, also known as Isopropenylboronic acid pinacol ester (CAS No. 126726-62-3), is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and significant biological activities as reported in various studies.

The molecular formula of this compound is with a molecular weight of 168.04 g/mol. It features a dioxaborolane ring structure that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BO₂ |

| Molecular Weight | 168.04 g/mol |

| Boiling Point | Not available |

| Log P (octanol/water) | 2.68 |

| GI Absorption | High |

| BBB Permeant | Yes |

Synthesis

This compound can be synthesized through various methods involving the reaction of boronic acids with alkenes or via boron-mediated reactions. A common synthetic route involves the use of pinacol esters and propene derivatives under controlled conditions to yield high purity products .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Study on Cell Lines : A study demonstrated that the compound showed significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the micromolar range .

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. It was found to interact with specific kinases involved in cell signaling pathways:

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| This compound | CDK2 | 0.016 |

This interaction suggests its potential application in targeted cancer therapies by modulating kinase activity .

The mechanism by which this compound exerts its biological effects is believed to involve the formation of boronate esters with diols present in cellular substrates. This can lead to alterations in cellular signaling and metabolism.

Case Study 1: Antitumor Activity

In a controlled experiment published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Kinase Inhibition Profile

A comprehensive study published in Organic & Biomolecular Chemistry assessed the kinase inhibition profile of various dioxaborolane derivatives including our compound of interest. The findings highlighted its effectiveness against CDK2 and other kinases critical for cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, and how is stereoselectivity achieved?

- Methodology : The compound is synthesized via hydroboration of alkynyl pinacolboronates. For example, zinc-catalyzed hydroboration of terminal alkynes with pinacolborane (HBpin) under inert atmospheres yields the (Z)-isomer selectively. Key steps include stoichiometric control of dicyclohexylborane (Cy₂BH) and precise temperature regulation (0°C to room temperature) to minimize isomerization .

- Stereochemical Control : The use of bulky catalysts (e.g., Zn(OTf)₂ with N-heterocyclic carbene ligands) directs syn-addition, favoring the (Z)-configuration. GC-MS analysis (e.g., m/z 223 for methyl loss) confirms product identity .

Q. How is this compound characterized to confirm its structure and purity?

- Analytical Techniques :

- ¹H/¹³C NMR : Detect alkene protons (δ 5.5–6.5 ppm) and quaternary carbons from the dioxaborolane ring. Quadrupolar broadening of boron-bound carbons may obscure some signals .

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms boronate formation .

- GC-MS : Fragmentation patterns (e.g., loss of methyl groups) validate molecular weight and purity .

Q. What are the typical applications of this boronate in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The compound acts as a transmetalation agent in palladium-catalyzed reactions. For example, coupling with aryl halides under anhydrous K₂CO₃ at 100°C achieves >80% yields. The bulky pinacol ester stabilizes the boron center, preventing protodeboronation .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during hydroboration?

- Catalyst Design : Zinc catalysts with electron-donating ligands enhance syn-addition, while protic solvents (e.g., THF) may promote undesired isomerization. Kinetic studies using in situ NMR reveal that low temperatures (0°C) trap the (Z)-isomer before equilibration .

- Contradictions : Some protocols report incomplete stereocontrol with non-polar solvents (e.g., hexane), suggesting solvent polarity impacts transition-state stabilization .

Q. What mechanistic insights explain the compound’s reactivity in catalytic cycles?

- Hydride Transfer Pathways : In ketone reductions, the boronate forms a trialkoxyborohydride intermediate (detected via ¹¹B NMR), which transfers hydrides via a six-membered transition state. NaOt-Bu (5 mol%) accelerates this process by deprotonating HBpin .

- Cross-Coupling Mechanisms : Oxidative addition of Pd⁰ to aryl halides precedes transmetalation with the boronate. DFT studies suggest the bulky pinacol group lowers activation energy by reducing steric hindrance during Pd–B bond formation .

Q. How should researchers resolve contradictions in NMR data for boron-containing intermediates?

- Case Study : Quadrupolar broadening in ¹³C NMR may obscure signals for boron-bound carbons. Using ¹H-¹³C HSQC or decoupling techniques improves resolution. For example, in , the boron-bound alkene carbon was undetectable at 100 MHz but resolved at higher fields (400 MHz) .

Q. What are the stability considerations for this compound under different storage conditions?

- Degradation Pathways : Moisture induces hydrolysis to propene and boric acid. Anhydrous storage under argon at –20°C extends shelf life. TGA analysis shows decomposition onset at 150°C, advising against high-temperature reactions .

Q. How does this boronate compare to other alkenyl boronates in photophysical or catalytic applications?

- Comparative Studies :

- Reactivity : Unlike vinyl boronates, the propene group undergoes slower protodeboronation, enabling stepwise coupling in multi-component reactions .

- Electronic Effects : The electron-rich pinacol ring enhances stability but reduces electrophilicity compared to trifluoroborate analogs, as shown in Hammett studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.